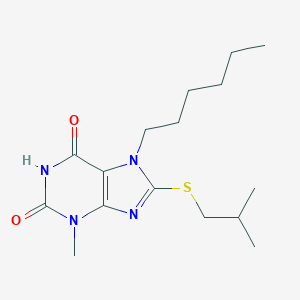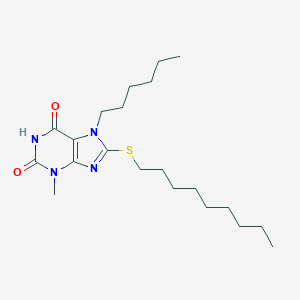![molecular formula C18H20N2O5S B407020 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide CAS No. 332039-74-4](/img/structure/B407020.png)
4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide” is a chemical compound with the molecular formula C18H20N2O5S . It has an average mass of 376.427 Da and a monoisotopic mass of 376.109283 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a methoxy group at the 4-position and a morpholinylsulfonyl group also at the 4-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 459.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor count and eight hydrogen bond acceptor counts . The compound has a rotatable bond count of 6 . The topological polar surface area is 134 Ų . The heavy atom count is 31 .Scientific Research Applications
Early Drug Discovery
4-Methoxy-3-(N-morpholinylsulfonyl)phenyl boronic acid: , a compound similar to the one you’ve inquired about, is used in early drug discovery phases . Researchers utilize it to explore the chemical space around boronic acids, which are crucial in the development of proteasome inhibitors. These inhibitors have applications in cancer therapy, particularly in targeting malignancies like multiple myeloma.
Analytical Chemistry
In analytical chemistry, boronic acids are used in sensors for detecting sugars and other diol-containing molecules. This is particularly useful in monitoring glucose levels in diabetic patients.
While the specific applications for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide may not be well-documented, the structural components it shares with other compounds suggest a wide range of potential research applications. It’s important to note that the actual applications would depend on further empirical research and experimentation. The information provided here is based on the known properties and applications of structurally similar compounds .
properties
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-2-14(3-7-16)18(21)19-15-4-8-17(9-5-15)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGZNZMSUDJIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332867 |
Source


|
| Record name | 4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
332039-74-4 |
Source


|
| Record name | 4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406943.png)


![3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B406949.png)



![7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406956.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406958.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-{3-nitrophenyl}benzenesulfonamide](/img/structure/B406961.png)